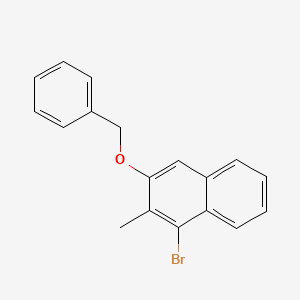
3-(Benzyloxy)-1-bromo-2-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-1-bromo-2-methylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives. It features a naphthalene ring system substituted with a benzyloxy group at the 3-position, a bromine atom at the 1-position, and a methyl group at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-bromo-2-methylnaphthalene typically involves multiple steps:
Bromination: The starting material, 2-methylnaphthalene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to introduce the bromine atom at the 1-position.
Benzyloxy Substitution: The brominated intermediate is then subjected to a nucleophilic substitution reaction with benzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form the benzyloxy group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-1-bromo-2-methylnaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of various substituted naphthalenes.
Oxidation: Formation of benzyloxy-substituted aldehydes or acids.
Reduction: Formation of 3-(benzyloxy)-2-methylnaphthalene.
Scientific Research Applications
3-(Benzyloxy)-1-bromo-2-methylnaphthalene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-1-bromo-2-methylnaphthalene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the benzyloxy group undergoes electron transfer processes leading to the formation of oxidized products.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-2-methylnaphthalene: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-2-methylnaphthalene: Lacks the benzyloxy group, reducing its potential for further functionalization.
3-Benzyloxy-1-naphthol: Contains a hydroxyl group instead of a bromine atom, leading to different reactivity patterns.
Uniqueness
3-(Benzyloxy)-1-bromo-2-methylnaphthalene is unique due to the presence of both a benzyloxy group and a bromine atom, which allows for diverse chemical transformations and applications in various fields of research.
Properties
Molecular Formula |
C18H15BrO |
|---|---|
Molecular Weight |
327.2 g/mol |
IUPAC Name |
1-bromo-2-methyl-3-phenylmethoxynaphthalene |
InChI |
InChI=1S/C18H15BrO/c1-13-17(20-12-14-7-3-2-4-8-14)11-15-9-5-6-10-16(15)18(13)19/h2-11H,12H2,1H3 |
InChI Key |
IBZMXIIJSPGJCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1OCC3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















